molecular formula C35H39F7N4O6 B609775 奥维匹坦马来酸盐 CAS No. 579475-24-4

奥维匹坦马来酸盐

货号 B609775
CAS 编号: 579475-24-4
分子量: 744.71
InChI 键: IPACOHTZCSBGBV-WUXDIRCFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Orvepitant maleate is a potent, selective, orally active, and well-tolerated neurokinin-1 receptor (NK-1) antagonist . It has the potential for depressive disorder and chronic refractory cough (CRC) treatment . It has been used in trials studying the treatment of Depressive Disorder, Depressive Disorder, Major, Post-Traumatic Stress Disorder, and Posttraumatic Stress Disorder (PTSD) .


Molecular Structure Analysis

Orvepitant maleate has a molecular formula of C35H39F7N4O6 . Its exact mass is 744.28 and its molecular weight is 744.710 . The structure of Orvepitant maleate includes a piperidine ring, a pyrrolopyrazine ring, and two phenyl rings, one of which is substituted with two trifluoromethyl groups .

科学研究应用

  1. 抗抑郁机制:奥维匹坦马来酸盐作为选择性神经激肽-1(NK1)拮抗剂(GW823296),已被研究作为抗抑郁药物的潜在性。临床研究表明,对中枢NK1受体的完全持久阻断可能有效治疗重度抑郁症(MDD),不同研究中观察到不同程度的疗效 (Ratti et al., 2013)

  2. 慢性难治性咳嗽的抗咳疗法:在慢性难治性咳嗽(CRC)背景下,奥维匹坦显示出作为抗咳疗法的有希望结果。发现它显著且持续地改善患者的客观咳嗽频率、严重程度和生活质量,表明其在这一领域进一步临床研究的潜力 (Smith et al., 2019)

  3. 治疗EGFRI诱导的癌症患者瘙痒:奥维匹坦已被评估作为治疗由表皮生长因子受体抑制剂(EGFRIs)诱导的强烈瘙痒的药物。尽管该试验在招募方面面临挑战,奥维匹坦被发现安全且耐受良好,尽管其在减轻瘙痒强度方面的疗效与安慰剂没有显著差异 (Vincenzi et al., 2020)

  4. 抑制瘙痒相关反应:奥维匹坦在蒙古鼠模型中表现出作为抑制瘙痒相关反应的有效性。这支持了奥维匹坦的抗瘙痒潜力,建议在临床试验中评估其用于瘙痒治疗 (Trower et al., 2014)

未来方向

Orvepitant maleate has shown promise in clinical trials for the treatment of chronic refractory cough (CRC) . It has demonstrated clinically relevant and sustained improvements in cough frequency and quality of life . A larger study is now underway to confirm these initial findings . This suggests that Orvepitant maleate may have potential future applications in the treatment of CRC and possibly other conditions related to the neurokinin-1 (NK-1) receptor.

属性

IUPAC Name

(2R,4S)-4-[(8aS)-6-oxo-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-2-yl]-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H35F7N4O2.C4H4O4/c1-18-12-23(32)4-6-26(18)27-16-24(40-10-11-41-25(17-40)5-7-28(41)43)8-9-42(27)29(44)39(3)19(2)20-13-21(30(33,34)35)15-22(14-20)31(36,37)38;5-3(6)1-2-4(7)8/h4,6,12-15,19,24-25,27H,5,7-11,16-17H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t19-,24+,25+,27-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPACOHTZCSBGBV-WUXDIRCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CC(CCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN5C(C4)CCC5=O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)F)[C@H]2C[C@H](CCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN5[C@H](C4)CCC5=O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H39F7N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

744.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Orvepitant maleate

CAS RN

579475-24-4
Record name Orvepitant maleate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0579475244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R,4S)-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4-[(8aS)-6-oxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-1-piperidinecarboxamide (2Z)-2-butenedioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ORVEPITANT MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HAX0H28B6W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
6
Citations
OFT BLOG - allfordrugs.com
… the synthesis of orvepitant maleate using substantially the … orvepitant maleate can be obtained in a new crystalline form. In particular, we have discovered a form of orvepitant maleate …
Number of citations: 0 www.allfordrugs.com
OFT BLOG - allfordrugs.com
… the synthesis of orvepitant maleate using substantially the … orvepitant maleate can be obtained in a new crystalline form. In particular, we have discovered a form of orvepitant maleate …
Number of citations: 0 www.allfordrugs.com
OFT BLOG - allfordrugs.com
… the synthesis of orvepitant maleate using substantially the … orvepitant maleate can be obtained in a new crystalline form. In particular, we have discovered a form of orvepitant maleate …
Number of citations: 0 www.allfordrugs.com
I vitro Activity, I vivo Activity
Number of citations: 0
中林哲夫 - 臨床薬理, 2012 - jstage.jst.go.jp
There remain unmet needs in effective treatment for major depressive disorder, and development of newer antidepressants are being continued. This report will summarize the …
Number of citations: 5 www.jstage.jst.go.jp
中林哲夫, 玉浦明美, 近野健一 - ファルマシア, 2011 - jstage.jst.go.jp
22 (1) 27 (7) 38 (6) 15 (2) 136 (17) 27 (0) Z5 (2) 16 (5) 19 (5) 131 (15) 35 (6) 10 (1) 25 (5) 21 (2) 120 (16> NIH 臨床試験登録デ ータベ ース (http:/fwww, ctinicattrlals. govf) 登 録試験数 (…
Number of citations: 1 www.jstage.jst.go.jp

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。